9,10-12,13-Diepoxyoctadecanoate

Overview

Description

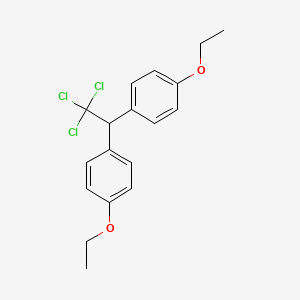

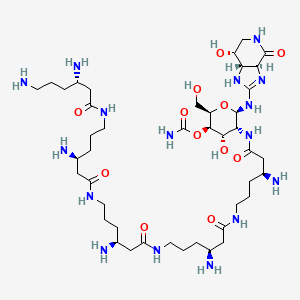

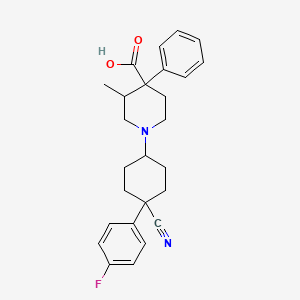

9,10-12,13-Diepoxyoctadecanoate, also known as Diepoxylinoleic acid, is a synthetic compound that is widely used in the field of analytical chemistry. It is an epoxide, which means it has a ring structure containing an oxygen atom that is attached to two carbon atoms. The compound has a molecular formula of C18H32O4 and a molecular weight of 312.4 g/mol .

Synthesis Analysis

9,10-12,13-Diepoxyoctadecanoate is synthesized by the reaction of oleic acid with hydrogen peroxide in the presence of an acid catalyst. Full epoxidation of methyl linoleate was carried out using the Prilezhaev method . The product from full epoxidation afforded 97% yield with methyl 9,10-12,13-diepoxyoctadecanoate as the major component .Molecular Structure Analysis

The molecular structure of 9,10-12,13-Diepoxyoctadecanoate is characterized by the presence of two epoxy groups in the molecule. The InChIKey of the compound is LAIUZQCFIABNDP-UHFFFAOYSA-N .Chemical Reactions Analysis

When methyl 9,10-12,13-diepoxyoctadecanoate was treated with alumina, a mixture of dihydroxy-tetrahydrofuran regioisomers, methyl 9,12-epoxy-10,13-dihydroxystearate and methyl 10,13-epoxy-9,12-dihydroxystearate, was obtained .Scientific Research Applications

Food Packaging Material

Diepoxylinoleic acid is found in Epoxidized Soy Bean Oil (ESBO), which is used as an additive to polyvinyl chloride (PVC). It serves as a plasticizer and as a scavenger for hydrochloric acid liberated from PVC during heat treatment for curing . PVC plasticized with ESBO is widely used as a gasket for sealing metal lids on glass jars and for the manufacture of cling films .

Food Contaminant

During food processing, such as heating, baking, and frying, epoxy fatty acids, in which unsaturated bonds have been epoxidized, are present in lipid- or oil-containing foods. Monoepoxy and diepoxy fatty acids are detected in a wide variety of fat- or oil-containing processed foods .

Migration into Food

ESBO, containing diepoxy linoleic acid, can migrate from the gaskets of lids into food packed in glass jars . The methyl ester of a diepoxy linoleic acid isomer was measured, using transesterification directly in the homogenized food .

Toxicity Studies

In vitro toxicity studies of epoxyoleic acid (EOA) and diepoxylinoleic acid (DELA) have been conducted. The in vitro genotoxicity results of EOA and DELA were uniformly negative. In the cytotoxicity assay, EOA and DELA induced weak cytotoxicity at high concentrations, but the effect was similar to those of oleic and linoleic acids at low concentrations .

GC–MS Determination

The most widely used method for analyzing ESBO in foods is based on a gas chromatography–mass spectrometry (GC–MS) determination of the methyl ester of diepoxy linoleic acid, from which the ESBO concentration .

properties

IUPAC Name |

8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIUZQCFIABNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952532 | |

| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-12,13-Diepoxyoctadecanoate | |

CAS RN |

3012-69-9 | |

| Record name | 9,10:12,13-Diepoxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9,10-12,3-diepoxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diepoxylinoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)

![3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B1203021.png)